
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor that are involved in pain regulation, mood, and addiction. JDTic is a promising compound for scientific research due to its high selectivity for KORs and its potential therapeutic applications.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide works by selectively binding to KORs and blocking the effects of KOR agonists. KOR agonists can induce dysphoria and aversion, which can contribute to addiction and depression. By blocking the effects of KOR agonists, this compound may be able to reduce the negative effects of addiction and depression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. This compound has also been shown to reduce the symptoms of depression in animal models. This compound may have potential therapeutic applications in the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments. This compound is highly selective for KORs, which allows for the study of the specific effects of KORs on pain regulation, mood, and addiction. This compound is also relatively stable, which allows for long-term studies. However, this compound has limitations in terms of its solubility and bioavailability, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective KOR antagonists. Another potential direction is the study of the effects of this compound in human subjects. This compound may have potential therapeutic applications in the treatment of addiction and depression, and further studies are needed to explore these possibilities. Additionally, the study of the effects of this compound on other systems, such as the immune system, may provide further insights into its potential therapeutic applications.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis typically involves the reaction of piperidine with 2-chlorobenzoyl chloride to form N-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with 4-chloro-2-methylbenzoyl chloride to form this compound. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of KORs in pain regulation, mood, and addiction. This compound has been shown to block the effects of KOR agonists, which can induce dysphoria and aversion. This compound has also been shown to have potential therapeutic applications in the treatment of addiction and depression.
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-12-15(21)6-7-18(13)23-19(25)14-8-10-24(11-9-14)20(26)16-4-2-3-5-17(16)22/h2-7,12,14H,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVOMUACOPDRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)


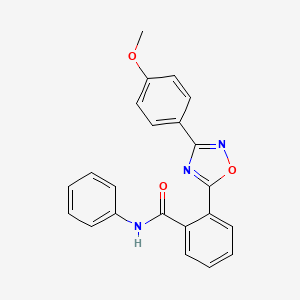
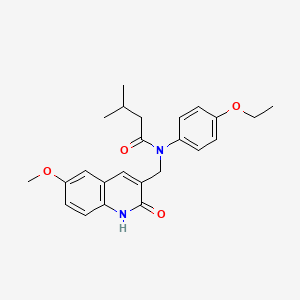
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

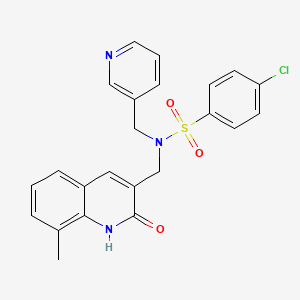

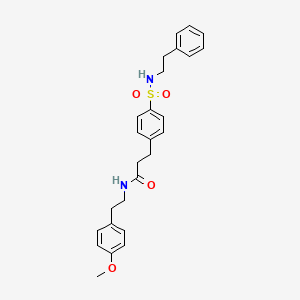
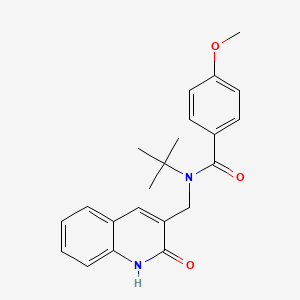

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)